molecular formula C8H10BrNO2 B13613615 Hydroxylamine, O-(5-bromo-2-methoxybenzyl)- CAS No. 23993-41-1

Hydroxylamine, O-(5-bromo-2-methoxybenzyl)-

Katalognummer: B13613615
CAS-Nummer: 23993-41-1
Molekulargewicht: 232.07 g/mol
InChI-Schlüssel: CHONYXOIGVXXGW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Hydroxylamine, O-(5-bromo-2-methoxybenzyl)- is a chemical compound with the molecular formula C8H10BrNO2 It is a derivative of hydroxylamine, where the hydroxylamine group is substituted with a 5-bromo-2-methoxybenzyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Hydroxylamine, O-(5-bromo-2-methoxybenzyl)- typically involves the reaction of hydroxylamine with 5-bromo-2-methoxybenzyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include a solvent like ethanol or methanol and are conducted at room temperature to slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for Hydroxylamine, O-(5-bromo-2-methoxybenzyl)- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same nucleophilic substitution reaction, with careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

Hydroxylamine, O-(5-bromo-2-methoxybenzyl)- undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: It can be reduced to amines or other reduced forms.

    Substitution: The bromine atom in the benzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzyl derivatives.

Wissenschaftliche Forschungsanwendungen

Hydroxylamine, O-(5-bromo-2-methoxybenzyl)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in modifying biological molecules and studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of Hydroxylamine, O-(5-bromo-2-methoxybenzyl)- involves its interaction with various molecular targets. It can act as a nucleophile, participating in nucleophilic substitution reactions. The compound can also form covalent bonds with biological molecules, potentially altering their function. The specific pathways and molecular targets depend on the context of its use, such as in biological systems or chemical reactions.

Vergleich Mit ähnlichen Verbindungen

Hydroxylamine, O-(5-bromo-2-methoxybenzyl)- can be compared with other hydroxylamine derivatives:

    Hydroxylamine, O-benzyl-: Lacks the bromine and methoxy groups, resulting in different reactivity and applications.

    Hydroxylamine, O-(2-methoxybenzyl)-:

    Hydroxylamine, O-(5-chloro-2-methoxybenzyl)-: Chlorine instead of bromine, leading to variations in reactivity and applications.

Eigenschaften

CAS-Nummer

23993-41-1

Molekularformel

C8H10BrNO2

Molekulargewicht

232.07 g/mol

IUPAC-Name

O-[(5-bromo-2-methoxyphenyl)methyl]hydroxylamine

InChI

InChI=1S/C8H10BrNO2/c1-11-8-3-2-7(9)4-6(8)5-12-10/h2-4H,5,10H2,1H3

InChI-Schlüssel

CHONYXOIGVXXGW-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C=C1)Br)CON

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.